molecular formula C16H19N5O3 B2685909 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034438-48-5

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2685909
CAS No.: 2034438-48-5
M. Wt: 329.36
InChI Key: CZWVTNHROMWXEX-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on related compounds has demonstrated significant insights into molecular interactions and pharmacophore modeling. For instance, a study on a potent and selective antagonist for the CB1 cannabinoid receptor highlighted the importance of conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This research could be foundational in understanding how similar compounds, including the one of interest, interact with specific receptors, thereby guiding drug design and discovery processes (Shim et al., 2002).

Heterocyclic Core and Histamine Receptor Antagonism

Another study explored the synthesis of small molecules with a heterocyclic core, demonstrating high affinity and selectivity as histamine H3 receptor antagonists. These findings emphasize the potential of heterocyclic compounds in developing therapeutics targeting central nervous system disorders. The structural elements and pharmacological profiles discussed could provide a template for investigating the scientific applications of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone" (Swanson et al., 2009).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrazole derivatives have been documented, illustrating the potential of such compounds in addressing microbial infections and oxidative stress-related conditions. This could suggest similar research avenues for the compound , exploring its efficacy in antimicrobial and antioxidant applications (Lynda, 2021).

Synthesis and Characterization for Biological Activities

The synthesis and characterization of new pyridine derivatives have shown variable and modest activity against bacteria and fungi, indicating the relevance of structural modification in enhancing biological activity. Such studies can guide the synthesis and potential applications of "this compound" in developing new antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-16(13-10-15-21(19-13)8-3-9-23-15)20-7-2-4-12(11-20)24-14-5-1-6-17-18-14/h1,5-6,10,12H,2-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWVTNHROMWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.